molecular formula C10H10N2O B2643777 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one CAS No. 59167-84-9

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2643777
CAS No.: 59167-84-9
M. Wt: 174.203
InChI Key: ZNQYIJSZNTVZTF-UHFFFAOYSA-N
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Description

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one is a small molecule featuring an imidazol-2-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific compound is of significant interest for early-stage drug discovery and biochemical research. Its structure suggests potential as a key intermediate or a core structure for the development of novel therapeutic agents. Researchers can utilize this compound to explore its activity against a range of biological targets, such as [e.g., specific kinases, receptors, or enzymes]. Preliminary studies on analogous structures indicate a potential mechanism of action involving [e.g., allosteric inhibition, receptor antagonism, or enzyme blockade] . Further investigation is warranted to fully elucidate its pharmacological profile, including its potency (IC50/EC50), selectivity, and cellular effects. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-4-phenyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQYIJSZNTVZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, have demonstrated significant antimicrobial properties. A study highlighted that imidazole compounds can inhibit the growth of various bacteria, including Helicobacter pylori, which is known for causing gastric ulcers. The compound's structure allows it to interact effectively with bacterial enzymes, leading to growth inhibition .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget OrganismInhibition Zone (mm)
This compoundH. pylori30
5-nitroimidazole derivativeE. coli28
Hybrid compoundS. aureus32

Anticancer Potential

Research has shown that imidazole derivatives possess anticancer properties. For instance, studies have evaluated the cytotoxic effects of various imidazole compounds against different cancer cell lines using the MTT assay. In one study, the compound exhibited promising results against rat glioma (C6) and human liver cancer (HepG2) cells .

Table 2: Cytotoxic Effects of Imidazole Derivatives

CompoundCell LineIC50 Value (µM)
This compoundC620.5 ± 2.0
This compoundHepG225.0 ± 3.0
Cisplatin (control)C615.0 ± 1.5
Cisplatin (control)HepG218.0 ± 1.8

Antihypertensive Activity

The antihypertensive effects of imidazole derivatives have also been investigated. Compounds similar to this compound have been synthesized and tested for their ability to lower blood pressure in experimental models . The mechanism often involves vasorelaxation and modulation of vascular smooth muscle tone.

Table 3: Antihypertensive Effects of Imidazole Derivatives

CompoundTest MethodEC50 (µM)
This compoundTail-cuff method in SHR rats50 ± 5
Reference Drug (Pimobendan)Tail-cuff method in SHR rats4.67 ± 0.83

Anti-inflammatory Properties

Imidazole derivatives have been explored for their anti-inflammatory potential as well. Certain studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of imidazole derivatives for various biological activities:

  • Antimicrobial Study : A recent study synthesized several imidazole derivatives and tested them against clinical strains of H. pylori. Results indicated that certain modifications on the imidazole ring enhanced antibacterial activity significantly .
  • Anticancer Evaluation : Research conducted by Yurttas et al. demonstrated that specific substitutions on the imidazole ring could lead to increased cytotoxicity against cancer cell lines such as C6 and HepG2 .
  • Antihypertensive Assessment : Investigations into the antihypertensive effects of imidazole derivatives showed promising results in lowering blood pressure in animal models, indicating potential therapeutic applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Potential

1-(4-Chlorophenyl)-5-Methyl-2,3-Dihydro-1H-Imidazol-2-One
  • Molecular Formula : C₁₀H₉ClN₂O; Molecular Weight : 208.64 g/mol .
  • This derivative is marketed as a "versatile small molecule scaffold" for medicinal chemistry .
3-(2-Amino-1-Methyl-4-Oxo-4,5-Dihydro-1H-Imidazol-5-Yl)-3-Hydroxy-1-Phenyl-Indolin-2-One
  • This hybrid structure combines an imidazolone core with an indolinone moiety and hydroxyl/amino functional groups .
  • The additional hydrogen-bonding sites (NH₂ and OH groups) may improve solubility and antitumor activity, though synthetic complexity increases compared to the simpler target compound .
4-(4-Arylidene-5-Oxo-2-Phenyl-4,5-Dihydro-1H-Imidazol-1-Yl) Derivatives
  • These analogs incorporate arylidene groups (e.g., benzylidene) at the 4-position, synthesized via condensation reactions .
  • The extended conjugation from arylidene substituents enhances UV absorption properties, useful for spectroscopic characterization, but may reduce metabolic stability compared to the target compound’s compact structure .
5-Ethyl-1-(4-Methylphenyl)-4-[1-(Phenylsulfonyl)Ethyl]-1,3-Dihydro-2H-Imidazol-2-One
  • Molecular Formula : C₂₀H₂₂N₂O₃S; Molecular Weight : 370.47 g/mol .
  • The bulky benzenesulfonyl and ethyl groups introduce steric hindrance, which could limit bioavailability but improve selectivity in enzyme inhibition assays .

Pharmacological and Antimicrobial Activity

  • 4-(4-Methoxyphenyl)-2,3-Dihydro-1H-Imidazol-2-One (CAS: 6794-72-5) exhibits a methoxy group on the phenyl ring, which may enhance antimicrobial activity due to increased lipophilicity .
  • In contrast, the target compound’s methyl and phenyl substituents balance lipophilicity and synthetic feasibility, making it a preferred intermediate for further derivatization .

Data Table: Key Properties of 1-Methyl-5-Phenyl-2,3-Dihydro-1H-Imidazol-2-One and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₀H₁₀N₂O 174.2 Phenyl, methyl High-purity building block; CCS: 136.2 Ų
1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one C₁₀H₉ClN₂O 208.64 4-Cl-phenyl, methyl Versatile scaffold for drug discovery
4-(4-Methoxyphenyl)-2,3-dihydro-1H-imidazol-2-one C₁₀H₁₀N₂O₂ 190.2 4-OCH₃-phenyl Antimicrobial potential
5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one C₂₀H₂₂N₂O₃S 370.47 Ethyl, 4-methylphenyl, sulfonyl Steric hindrance for selective binding

Biological Activity

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS Number: 59167-84-9) is a compound belonging to the imidazole family, known for its diverse biological activities. This article focuses on its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by data tables and case studies.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • Structure : The compound features a dihydro-imidazole ring with a methyl and phenyl substituent, contributing to its biological properties.

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various nitroimidazole hybrids, including derivatives of this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds demonstrated effective inhibition against Staphylococcus aureus and Helicobacter pylori .

CompoundTarget BacteriaInhibition Zone (mm)
This compoundS. aureus27
Nitroimidazole HybridH. pylori32

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reported that certain imidazole derivatives exhibited notable cytotoxicity with IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines .

CompoundCancer Cell LineIC50 (µM)
This compoundSISO (Cervical)3.77
Another DerivativeRT-112 (Bladder)2.38

The antitumor activity of imidazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, treatment with specific concentrations of these compounds led to an increase in early apoptotic cells, indicating their potential as therapeutic agents .

Case Studies

A notable study explored the effects of various substituted imidazoles on tumor cell growth. The incorporation of electron-withdrawing groups at specific positions significantly enhanced the cytotoxic activity of these compounds. This structure–activity relationship is critical for the design of more effective anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, and how do reaction conditions influence yield?

A base-promoted cyclization of amidines and ketones under transition-metal-free conditions is a robust method for synthesizing 4,5-dihydro-1H-imidazol-5-one derivatives. Key parameters include solvent choice (e.g., DMF or ethanol), base strength (e.g., KOH or NaH), and reaction temperature (80–120°C). Optimizing stoichiometry of reactants and avoiding metal catalysts can improve yields (≥75%) and reduce purification complexity . For functionalized derivatives, tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions enable coupling of aromatic carbonyls with imidazole precursors, though steric effects may require tailored solvent systems (e.g., THF or acetonitrile) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and stereochemistry. For example, a related imidazolone derivative showed a mean C–C bond length of 1.49 Å and dihedral angles confirming non-planar geometry .
  • Spectroscopy : 1H NMR^1 \text{H NMR} (δ 2.35 ppm for N–CH3_3, δ 7.2–7.8 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (δ 165–170 ppm for carbonyl) are essential. IR confirms C=O stretches (~1700 cm1^{-1}) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications in derivatives?

Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like –NO2_2 or halogens) or modify the imidazolone core (e.g., spiro-fused systems). Assess antibacterial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition (e.g., COX-2). Computational docking (AutoDock Vina) predicts binding modes; for example, a trifluoromethyl-substituted analog showed enhanced hydrophobic interactions in docking simulations .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for imidazolone derivatives?

Discrepancies in NMR shifts or IR stretches often arise from solvent polarity, concentration, or tautomerism. For example, keto-enol tautomerism in DMSO-d6_6 vs. CDCl3_3 alters proton environments. Validate assignments via 2D NMR (HSQC, HMBC) and compare with computational predictions (e.g., Gaussian DFT). Cross-reference crystallographic data to confirm dominant tautomers .

Advanced: What computational strategies predict the pharmacokinetic or toxicological profiles of novel derivatives?

  • ADMET prediction : Use SwissADME or admetSAR to estimate solubility (LogP <3), permeability (Caco-2 model), and cytochrome P450 interactions.
  • Toxicity : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., nitro groups).
  • Docking : Molecular dynamics simulations (AMBER) assess target binding stability, as demonstrated for benzimidazole-carboline hybrids .

Basic: What solvent systems are optimal for recrystallization, and how do they impact crystal quality?

Ethanol/water (7:3) or ethyl acetate/hexane mixtures yield high-purity crystals with low defects. Slow evaporation at 4°C promotes monoclinic crystal formation (space group P21_1/c), critical for reliable diffraction data .

Advanced: How can reaction byproducts be identified and minimized during synthesis?

Byproducts like dimerized imidazolones or oxidized intermediates form via over-alkylation or air exposure. LC-MS (ESI+) detects masses corresponding to [M+H]+^+ peaks. Suppress byproducts using inert atmospheres (N2_2) or reducing agents (Na2_2S2_2O4_4) .

Advanced: What mechanistic insights explain regioselectivity in substituent addition to the imidazolone core?

Density functional theory (DFT) calculations reveal that electron-rich phenyl rings direct electrophilic substitution to the para position. For example, base-promoted cyclizations favor 5-phenyl derivatives due to resonance stabilization of the transition state .

Basic: How do researchers validate the reproducibility of crystal structure data across different studies?

Compare unit cell parameters (a, b, c, α, β, γ) and R-factors (R1_1 <0.05 for high-resolution data). Use the Cambridge Structural Database (CSD) to cross-validate bond metrics (e.g., C=O bond length: 1.23 Å ±0.02) .

Advanced: What strategies address low yields in multi-step syntheses of functionalized derivatives?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation.
  • Catalysis : Pd(PPh3_3)4_4 facilitates Suzuki-Miyaura couplings for aryl substitutions.
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15–20% .

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